molecular formula C8H6F3NO3 B1352598 2-amino-6-(trifluoromethoxy)benzoic Acid CAS No. 561304-48-1

2-amino-6-(trifluoromethoxy)benzoic Acid

Cat. No.: B1352598
CAS No.: 561304-48-1
M. Wt: 221.13 g/mol
InChI Key: GPGNUJGCHLXOIW-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzoic Acid Derivatives in Contemporary Chemical Science

Fluorinated benzoic acid derivatives represent a cornerstone in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into a benzoic acid scaffold can dramatically alter the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.commdpi.comresearchgate.net Benzoic acid and its derivatives have shown significant potential as core structures in drug discovery, with research demonstrating their utility in developing agents for various therapies. preprints.org

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly important in this context. mdpi.combeilstein-journals.org The trifluoromethyl group is known to be more lipophilic than a methyl group and significantly alters the electronic properties of aromatic rings. mdpi.com This can lead to enhanced metabolic stability and improved binding affinity of drug candidates. mdpi.commdpi.com Similarly, the trifluoromethoxy group is gaining importance in pharmaceutical and agrochemical research. researchgate.netbeilstein-journals.org It combines the lipophilicity of the moiety with the polarity of the oxygen atom, allowing for the fine-tuning of properties to optimize membrane permeability and bioavailability. mdpi.com The introduction of fluorine can reduce the rate of oxidative metabolism, not because of the C-F bond strength, but due to the unfavorable energetics of forming F-O bonds in biological systems. researchgate.net Consequently, fluorinated compounds constitute a significant portion of commercially available drugs. mdpi.com

Research Context and Scholarly Scope Pertaining to 2-amino-6-(trifluoromethoxy)benzoic Acid

Current academic research involving this compound primarily situates it as a precursor or intermediate in the synthesis of more complex heterocyclic structures. While direct studies on the biological activity of this specific benzoic acid are not extensively detailed in available literature, its structural motifs are present in compounds investigated for significant pharmacological applications.

A key area of research is its relation to benzothiazole (B30560) derivatives. For instance, studies have focused on the synthesis and evaluation of 2-amino-6-trifluoromethoxy benzothiazole Schiff bases. researchgate.netnih.gov These compounds, derived from a riluzole-like skeleton, have been investigated for their potential in addressing neuroinflammation, a factor in neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.gov Research has shown these derivatives to be effective against oxidative stress-mediated neuroinflammation in preclinical models. nih.gov Given that 2-aminobenzothiazoles are often synthesized from substituted anilines, this compound represents a plausible starting material or synthetic intermediate for creating such specialized benzothiazole structures.

The table below summarizes the key identification and property data for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 561304-48-1
Molecular Formula C8H6F3NO3
Molecular Weight 221.14 g/mol

Historical Trajectories and Evolution of Research on Aromatic Compounds Featuring Trifluoromethoxy and Amino Moieties

The study of aromatic compounds containing both trifluoromethoxy and amino groups is built upon two distinct but converging historical research paths: the development of organofluorine chemistry and the long-standing investigation of aromatic amines.

The synthesis of aryl trifluoromethyl ethers, which includes the trifluoromethoxy group, dates back to 1955 with the pioneering work of L. Yagupol'skii. beilstein-journals.orgnih.gov The initial methods involved harsh conditions, such as the chlorination of anisoles followed by fluorination with reagents like antimony trifluoride. nih.gov Over the decades, significant efforts have been directed toward developing milder and more efficient methods for introducing the -OCF3 group into aromatic systems, reflecting its growing importance. mdpi.comnih.gov The unique properties of the trifluoromethoxy group, being a strong electron-withdrawing group yet also lipophilic, made it an intriguing substituent for chemists designing bioactive molecules. beilstein-journals.org

Separately, aromatic amines have been a major focus of chemical research for over a century. researchgate.net Their synthesis and reactivity are fundamental topics in organic chemistry. In medicinal chemistry, the aromatic amine moiety is a common feature in many pharmaceuticals. Research into fluorinated aromatic amino acids, for example, has been pursued to enhance the stability and study the function of proteins and peptides. researchgate.net The integration of fluorine-containing groups, such as trifluoromethyl substituents, into aromatic amines has become a prominent strategy to augment the efficacy of drug candidates. mdpi.comresearchgate.net The convergence of these fields—advanced methods for trifluoromethoxylation and the extensive study of aromatic amines—has enabled the synthesis and exploration of complex molecules like this compound for specialized applications in modern chemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGNUJGCHLXOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455076
Record name 2-amino-6-(trifluoromethoxy)benzoic Acid
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URL https://comptox.epa.gov/dashboard/DTXSID00455076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561304-48-1
Record name 2-Amino-6-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561304-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-6-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 6 Trifluoromethoxy Benzoic Acid

Established and Emerging Synthetic Routes to 2-amino-6-(trifluoromethoxy)benzoic Acid

The construction of the this compound scaffold can be approached through various synthetic strategies. These routes primarily focus on the efficient introduction of the trifluoromethoxy group onto the aromatic ring and the subsequent or prior installation of the amino and carboxyl groups.

While the target compound contains a trifluoromethoxy (-OCF3) group, the broader field of aromatic trifluoromethylation (-CF3) provides foundational strategies that have been adapted for trifluoromethoxylation. The direct introduction of the trifluoromethoxy group is challenging due to the instability of the corresponding "OCF3" anion. Therefore, multi-step sequences are often required.

Early methods for creating aryl trifluoromethyl ethers involved a harsh chlorination-fluorination sequence starting from the corresponding methoxyarene (anisole derivative). This process involves radical chlorination of the methyl group to form a trichloromethyl ether (-OCCl3), followed by a halogen exchange reaction using fluorinating agents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (B91410) (HF) to yield the desired trifluoromethyl ether (-OCF3). nih.gov

More contemporary methods focus on the direct or indirect trifluoromethoxylation of phenols or other aryl precursors. Key approaches include:

Oxidative Desulfurization-Fluorination: This method involves the conversion of phenols to xanthates, which are then treated with an oxidant and a fluoride source.

Radical C-H Trifluoromethoxylation: Emerging techniques utilize radical precursors to directly functionalize a C-H bond on the aromatic ring. Reagents like bis(trifluoromethyl)peroxide (BTMP), activated by visible light photoredox catalysis or TEMPO, can install the -OCF3 group onto unactivated arenes. researchgate.net

Reagents for Nucleophilic Trifluoromethoxylation: The development of reagents that can deliver a nucleophilic "OCF3" equivalent under milder conditions is an active area of research.

Halogen exchange (Halex) reactions are fundamental in organofluorine chemistry and play a crucial role in the synthesis of trifluoromethoxyarenes. The classic Swarts reaction, which uses antimony fluorides to replace chlorines with fluorines, exemplifies this approach. In the context of synthesizing the -OCF3 group, halogen exchange is most relevant in the fluorination of trichloromethoxy (-OCCl3) or dichlorofluoro/chlorodifluoro-methoxy intermediates. nih.gov

This transformation is a key step in historical industrial syntheses of trifluoromethoxy-substituted aromatics. The process typically involves:

Chlorination: A starting material, such as an aryl methyl ether (anisole derivative), is subjected to exhaustive free-radical chlorination to replace the methyl protons with chlorine, yielding an aryl trichloromethyl ether.

Fluorination (Halogen Exchange): The resulting aryl -OCCl3 compound is treated with a fluorinating agent, such as HF or SbF3, often with a Lewis acid catalyst, to systematically exchange the chlorine atoms for fluorine atoms.

This sequence provides a robust, albeit often harsh, method for creating the trifluoromethoxy group on an aromatic precursor, which can then be carried through further functionalization steps. nih.gov Metal-halogen exchange, a different process involving the reaction of an organic halide with an organometallic reagent (e.g., organolithium), is also a key transformation but is more relevant for creating carbon-carbon or carbon-heteroatom bonds rather than direct fluorination. wikipedia.org

The synthesis of a multi-substituted aromatic ring like this compound is typically achieved through a multi-step pathway. A highly plausible convergent strategy involves the use of directed ortho-metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org

A likely synthetic pathway is outlined below:

Precursor Synthesis: The synthesis begins with a suitable precursor, such as 3-aminophenol, which is converted to 3-(trifluoromethoxy)aniline (B52521).

Amine Protection: The amino group of 3-(trifluoromethoxy)aniline is protected to prevent unwanted side reactions and to enable its function as a directed metalation group (DMG). The tert-butoxycarbonyl (Boc) group is a common choice.

Directed Ortho-Metalation: The protected aniline (B41778) is treated with a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi). The protected amino group directs the deprotonation specifically to the C2 position (ortho to the DMG). uwindsor.cabaranlab.org

Carboxylation: The resulting aryllithium intermediate is quenched with an electrophile, carbon dioxide (CO2), to install the carboxylic acid group at the C2 position.

Deprotection: The protecting group is removed from the nitrogen atom to reveal the final this compound product.

An alternative, divergent pathway could start from a pre-functionalized benzoic acid, such as a 2,6-dihalobenzoic acid. Nucleophilic aromatic substitution (SNAr) could then be used to introduce the amino and trifluoromethoxy groups, although regioselectivity could be a significant challenge. For example, a similar compound, 2-amino-6-nitrobenzoic acid, can be prepared by reacting 2-halo-6-nitrobenzoic acid with ammonia (B1221849) in the presence of a copper catalyst. google.com

Precursor Chemistry and Optimized Starting Materials for this compound Production

The selection of starting materials is critical for an efficient synthesis. Based on the directed ortho-metalation route, the key precursor is 3-(trifluoromethoxy)aniline . The synthesis of this intermediate itself requires strategic planning. A common method to produce trifluoromethoxyarenes is from the corresponding phenol. Therefore, an optimized synthesis would likely begin with 3-aminophenol .

The conversion of the phenolic hydroxyl group to the trifluoromethoxy group can be achieved via a two-step process involving the formation of a chlorothionoformate intermediate, followed by chlorination and fluorination. nih.gov

Table 1: Key Precursors and Intermediates

Compound NameStructureRole in Synthesis
3-AminophenolC₆H₇NOInitial starting material
3-(Trifluoromethoxy)anilineC₇H₆F₃NOKey precursor for DoM
N-Boc-3-(trifluoromethoxy)anilineC₁₂H₁₄F₃NO₃Protected intermediate for DoM
2-Halo-6-nitrobenzoic acidC₇H₄XNO₄Potential precursor for an alternative SNAr route

Principles of Sustainable Synthesis and Green Chemistry in the Preparation of this compound

Applying green chemistry principles to the synthesis of complex fluorinated molecules is essential for minimizing environmental impact. For the preparation of this compound, several areas can be targeted for improvement:

Safer Solvents and Reagents: Traditional fluorination methods often use hazardous reagents like HF and toxic solvents. Modern approaches focus on developing less hazardous fluorinating agents and utilizing greener solvents like water or recyclable ionic liquids. Electrophotochemical methods that use trifluoroacetic acid as the CF3 source represent a more sustainable approach.

Energy Efficiency: The use of cryogenic temperatures for organolithium reactions is energy-intensive. Catalytic methods that can operate at or near ambient temperature are preferable. Flow chemistry offers superior heat transfer and control, enabling reactions to be run safely at higher temperatures for shorter times, thus improving energy efficiency.

Catalysis: Shifting from stoichiometric reagents (like t-BuLi) to catalytic systems reduces waste and improves efficiency. While catalytic directed C-H activation is an emerging field, it holds promise for future green syntheses. Iron-catalyzed halogen exchange represents a move towards using more abundant and less toxic metals.

Scale-Up Considerations and Process Optimization in the Production of this compound

Transitioning the synthesis of this compound from the laboratory to industrial scale presents several challenges that require careful process optimization.

Safety and Thermal Management: The directed ortho-metalation step using t-BuLi is highly exothermic and involves pyrophoric reagents. On a large scale, precise temperature control is critical to prevent thermal runaway. The use of continuous flow reactors can mitigate this risk by providing a much higher surface-area-to-volume ratio, allowing for efficient heat dissipation.

Cryogenic Conditions: The need for very low temperatures (-78 °C) for the lithiation step is costly and complex to maintain at an industrial scale. Process optimization would involve exploring higher-temperature stable lithium amide bases or alternative synthetic routes that operate under milder conditions.

Reagent Handling and Cost: Strong bases like t-BuLi and anhydrous, oxygen-free solvents are expensive and require specialized handling infrastructure. Optimizing stoichiometry and developing robust purification methods to remove byproducts are essential for economic viability.

Purification: The final product and intermediates must be purified to high standards. On a large scale, chromatography is often undesirable. Developing a process that yields a product amenable to purification by crystallization or extraction is a key optimization goal.

Table 2: Process Parameter Optimization

Process StepParameterLaboratory ScaleScale-Up Consideration
Directed MetalationTemperature-78 °CExplore higher temperatures; implement robust cooling and safety controls.
Directed MetalationReagentt-BuLiEnsure safe handling protocols; explore less hazardous bases.
CarboxylationCO₂ SourceDry IceUse gaseous CO₂ with controlled pressure and flow rate.
Overall ProcessModeBatchEvaluate continuous flow processing for improved safety and consistency.
PurificationMethodChromatographyDevelop robust crystallization or extraction protocols.

Novel Synthetic Approaches and Future Directions in this compound Chemical Synthesis

The synthesis of highly specialized aromatic compounds, such as this compound, is continually evolving. While traditional multi-step synthetic routes provide a foundational approach, the future of its synthesis is geared towards more efficient, selective, and sustainable methodologies. Novel synthetic strategies are emerging that focus on minimizing step counts, reducing waste, and enabling the late-stage functionalization of complex molecules. These approaches are largely centered around advancements in catalytic C-H bond activation and innovative trifluoromethoxylation techniques.

One of the most promising future directions is the application of transition-metal-catalyzed C-H activation. acs.orgacs.org This strategy allows for the direct introduction of functional groups onto an aromatic ring, bypassing the need for pre-functionalized starting materials. For a molecule like this compound, this could involve the ortho-amination or ortho-trifluoromethoxylation of a suitably substituted benzoic acid precursor. Catalysts based on palladium, rhodium, or iridium have shown significant promise in directing the functionalization of C-H bonds ortho to a carboxylic acid group. acs.orgnih.govmdpi.com Future research will likely focus on developing catalysts that can selectively functionalize the C-H bond at the 6-position of a 2-aminobenzoic acid derivative, or alternatively, the C-H bond at the 2-position of a benzoic acid already bearing a trifluoromethoxy group.

Another key area of development lies in novel methods for introducing the trifluoromethoxy (OCF3) group. The trifluoromethoxy group is highly valued in medicinal chemistry for its unique electronic properties and metabolic stability. nih.gov However, its installation can be challenging. Recent advancements have moved beyond harsh and hazardous reagents towards milder and more versatile methods. These include:

Radical Trifluoromethoxylation: The development of reagents that can generate the OCF3 radical under mild conditions has opened up new avenues for trifluoromethoxylation. researchgate.net These methods often employ photoredox catalysis, using visible light to initiate the reaction, which is a more environmentally friendly approach. nih.gov

Electrophilic Trifluoromethoxylation: New electrophilic trifluoromethoxylating agents are being designed to be more stable and selective, allowing for the direct trifluoromethoxylation of arenes under milder conditions.

Nucleophilic Trifluoromethoxylation: While traditionally more challenging, progress is being made in the development of nucleophilic OCF3 sources that are more reactive and have a broader substrate scope.

A forward-looking synthetic strategy for this compound could involve a convergent approach that combines C-H activation with a novel trifluoromethoxylation method. For instance, a late-stage C-H trifluoromethoxylation of 2-aminobenzoic acid, directed by the carboxyl or amino group, would be a highly efficient route. While this specific transformation is still a subject of research, the general principles of directed C-H functionalization suggest its feasibility.

Furthermore, flow chemistry and high-throughput experimentation are expected to play a significant role in optimizing the synthesis of complex molecules like this compound. These technologies allow for the rapid screening of catalysts, reagents, and reaction conditions, accelerating the discovery of new and improved synthetic pathways.

Future research will also likely explore enzymatic and biocatalytic methods. While currently more established for other transformations, the development of enzymes capable of selective halogenation, amination, or even trifluoromethoxylation could offer highly sustainable and selective synthetic routes.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 6 Trifluoromethoxy Benzoic Acid

Reaction Pathways Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives such as esters, amides, and anhydrides.

Esterification Dynamics and Product Diversification

Esterification of 2-amino-6-(trifluoromethoxy)benzoic acid involves the reaction of its carboxylic acid moiety with an alcohol, typically in the presence of an acid catalyst or after conversion to a more reactive intermediate. Standard methods for the esterification of amino acids, which are structurally related as they contain both amino and carboxylic acid groups, are applicable. For instance, reacting the amino acid with an alcohol like methanol (B129727) in the presence of reagents such as thionyl chloride or trimethylchlorosilane can efficiently produce the corresponding methyl ester hydrochloride. nih.gov These methods prevent the free amino group from interfering with the reaction.

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent elimination of a water molecule yields the ester. The diversity of available alcohols allows for the creation of a broad spectrum of ester derivatives, from simple alkyl esters to more complex structures, which can be valuable as intermediates in organic synthesis. nih.gov

Product NameReactant AlcoholTypical Catalyst/Reagent
Methyl 2-amino-6-(trifluoromethoxy)benzoateMethanolThionyl Chloride or HCl (gas)
Ethyl 2-amino-6-(trifluoromethoxy)benzoateEthanolSulfuric Acid
Benzyl 2-amino-6-(trifluoromethoxy)benzoateBenzyl alcoholp-Toluenesulfonic acid

Amidation Reactions and Derivative Formation

The carboxylic acid functionality of this compound can be converted into an amide through reaction with a primary or secondary amine. Direct amidation requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. Common activation strategies include conversion to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), or the use of peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Due to the presence of the nucleophilic amino group on the same molecule, intramolecular reactions can be a competing pathway. To achieve selective intermolecular amidation, the aromatic amino group may require protection with a suitable protecting group (e.g., Boc or Cbz) before the amidation reaction is carried out. Subsequent deprotection yields the desired amide derivative. tcichemicals.com The use of borate (B1201080) esters has also been reported as a method for direct amidation of unprotected amino acids, proceeding through a cyclic intermediate. tcichemicals.com

Product NameReactant AmineCommon Coupling Reagent
2-amino-N-methyl-6-(trifluoromethoxy)benzamideMethylamineEDC/HOBt
2-amino-N,N-diethyl-6-(trifluoromethoxy)benzamideDiethylamineDCC
2-amino-N-phenyl-6-(trifluoromethoxy)benzamideAniline (B41778)Acyl Chloride intermediate

Anhydride (B1165640) Formation and Related Processes

Acid anhydrides are highly reactive carboxylic acid derivatives that serve as potent acylating agents. This compound can be converted into its corresponding symmetric anhydride, bis(2-amino-6-(trifluoromethoxy)benzoyl) anhydride, through dehydration. This is typically achieved by heating the carboxylic acid or by treating it with a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride. wikipedia.orgharvard.edu

The resulting anhydride is a versatile intermediate. For instance, related fluorinated benzoic anhydrides are utilized as efficient acylating reagents in organic synthesis to introduce the corresponding acyl group into target molecules. chemimpex.com The anhydride of this compound could similarly be used in acylation reactions with alcohols, amines, and other nucleophiles to form esters and amides, often under milder conditions than the parent carboxylic acid.

Chemical Transformations at the Aromatic Amino Group

The aromatic amino group is nucleophilic and provides a reactive center for functionalization through acylation, alkylation, and diazotization reactions.

Acylation and Alkylation Reactions for Functionalization

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles.

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of N-acyl derivatives (amides). This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). For example, reacting this compound with acetyl chloride would yield N-(2-carboxy-3-(trifluoromethoxy)phenyl)acetamide.

Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. researchgate.net This can lead to the formation of secondary or tertiary amines. Controlling the degree of alkylation can be challenging, often resulting in a mixture of mono- and di-alkylated products. Hydrogen-borrowing alkylation, a method that can be applied to amino alcohols, represents a more advanced strategy for C-N bond formation. nih.gov

Reaction TypeReagentProduct Class
AcylationAcetyl ChlorideN-Acyl derivative
AcylationBenzoic AnhydrideN-Benzoyl derivative
AlkylationMethyl IodideN-Methyl and N,N-Dimethyl derivatives
AlkylationBenzyl BromideN-Benzyl derivative

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt. This transformation, known as diazotization, is a cornerstone of aromatic chemistry. organic-chemistry.org It is carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid or sulfuric acid, at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt. organic-chemistry.orgepo.org

The resulting 2-carboxy-3-(trifluoromethoxy)benzenediazonium salt is a highly versatile synthetic intermediate. The diazonium group (-N2+) is an excellent leaving group (as N2 gas) and can be replaced by a wide variety of nucleophiles in what are broadly known as Sandmeyer or related reactions. scirp.org This allows for the introduction of halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and other functional groups onto the aromatic ring in place of the original amino group.

Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. This reaction, known as azo coupling, is the basis for the synthesis of many azo dyes.

Reaction NameReagent(s)Resulting Functional Group
Sandmeyer ReactionCuCl / HCl-Cl (Chloro)
Sandmeyer ReactionCuBr / HBr-Br (Bromo)
Sandmeyer ReactionCuCN / KCN-CN (Cyano)
Schiemann ReactionHBF4, heat-F (Fluoro)
HydroxylationH2O, heat-OH (Hydroxyl)
Azo CouplingPhenol / NaOHAzo dye (-N=N-Ar-OH)

Schiff Base Formation and Condensation Chemistry

The presence of a primary amino group and a carboxylic acid moiety makes this compound a versatile building block for condensation reactions. A prominent reaction of the primary amine is the formation of Schiff bases, or imines, through condensation with aldehydes or ketones. ijmpr.ingsconlinepress.com This reaction typically proceeds under acid or base catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine group (-N=CH-). rroij.comnih.gov

The general mechanism for Schiff base formation involves two key steps: the formation of a carbinolamine intermediate followed by its dehydration. The reaction is often reversible and can be driven to completion by removing the water formed during the reaction. gsconlinepress.com For this compound, the reaction with an aldehyde (R-CHO) would proceed as follows:

Reaction Scheme: Schiff Base Formation

HOOC-(CF₃O)C₆H₃-NH₂ + R-CHO ⇌ HOOC-(CF₃O)C₆H₃-N=CH-R + H₂O

Beyond imine formation, the amino and carboxylic acid groups can participate in other condensation reactions. For instance, the carboxylic acid can be condensed with alcohols to form esters (esterification) or with other amines to form amides. libretexts.org These reactions are fundamental in synthesizing a diverse array of derivatives from the parent molecule. The condensation of amino acids to form peptide bonds is a classic example of this type of reaction, highlighting the potential of this compound to be incorporated into peptide-like structures. mdpi.com

Research has demonstrated the synthesis of various benzothiazole (B30560) derivatives through condensation reactions, which are structurally related to the applications of aminobenzoic acids in heterocyclic synthesis. For example, new 2-amino-6-trifluoromethoxy benzothiazole Schiff bases have been synthesized by combining the riluzole (B1680632) skeleton with compounds containing the azomethine group. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The regioselectivity of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. In the case of this compound, the benzene ring is substituted with three groups: an amino (-NH₂), a trifluoromethoxy (-OCF₃), and a carboxylic acid (-COOH) group.

The directing effects of these substituents are as follows:

Amino group (-NH₂): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Trifluoromethoxy group (-OCF₃): A deactivating group due to the strong inductive electron-withdrawing effect of the fluorine atoms, yet it is considered ortho-, para-directing because of the lone pairs on the oxygen atom that can participate in resonance.

Carboxylic acid group (-COOH): A deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance.

The interplay of these directing effects determines the position of substitution for an incoming electrophile. The powerful activating effect of the amino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the steric hindrance from the adjacent carboxylic acid and trifluoromethoxy groups might influence the accessibility of these positions. The deactivating nature of the trifluoromethoxy and carboxylic acid groups means that harsher reaction conditions may be required to achieve substitution compared to benzene. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific outcomes of these reactions on this compound would depend on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution Reactions Involving the Trifluoromethoxy Substituent

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orgnih.gov

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which would activate the ring towards nucleophilic attack. However, for the trifluoromethoxy group itself to act as a leaving group, the C-O bond would need to be cleaved. Generally, alkoxy groups are poor leaving groups in SNAr reactions. While there is extensive literature on SNAr reactions where groups like halides are displaced on rings activated by nitro or other electron-withdrawing groups, the direct displacement of a trifluoromethoxy group is less common. libretexts.org

For a nucleophilic aromatic substitution to occur on the benzene ring of this compound, it would likely require a different leaving group, such as a halogen, to be present on the ring. The trifluoromethoxy group, along with the carboxylic acid group, would then act as activating groups for the displacement of that halogen.

Oxidation and Reduction Chemistry of this compound

The functional groups present in this compound offer sites for both oxidation and reduction reactions.

Oxidation: The primary amino group can be susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of nitroso or nitro compounds, while stronger oxidation could lead to the degradation of the molecule. The aromatic ring itself can undergo oxidation under harsh conditions, potentially leading to ring-opening.

Reduction: The carboxylic acid group is the most likely site for reduction. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by conversion to an ester followed by reduction. The amino and trifluoromethoxy groups are generally stable to these reducing conditions. The reduction of the carboxylic acid to an alcohol would yield [2-amino-6-(trifluoromethoxy)phenyl]methanol, a valuable intermediate for further synthesis.

Catalytic hydrogenation could potentially reduce the benzene ring, but this typically requires high pressures and temperatures. Under certain catalytic conditions, it's also possible to achieve reductive amination if the carboxylic acid is first reduced to an aldehyde in situ.

Derivatization Strategies for Enhancing Molecular Complexity

This compound serves as a valuable scaffold for the synthesis of more complex molecules that are themselves important intermediates in various chemical syntheses. acints.com The presence of three distinct functional groups allows for a wide range of derivatization strategies.

For example, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The carboxylic acid can be converted into esters, amides, acid chlorides, or alcohols, each opening up new avenues for further functionalization. The aromatic ring can be further substituted through electrophilic aromatic substitution, as discussed previously.

A strategic combination of these reactions can lead to the synthesis of advanced chemical intermediates with tailored properties. For instance, the synthesis of 2-amino-6-nitrobenzothiazole-derived hydrazones has been reported as a route to biologically active molecules, showcasing how the core structure can be elaborated. nih.gov

Table 1: Potential Derivatizations for Advanced Intermediates

Functional GroupReaction TypePotential Product Class
Amino GroupAcylationAmides
AlkylationSecondary/Tertiary Amines
DiazotizationAzo Compounds, Halogenated Arenes
Carboxylic AcidEsterificationEsters
AmidationAmides
ReductionPrimary Alcohols
Benzene RingNitrationNitro-substituted derivatives
HalogenationHalogen-substituted derivatives

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an attractive monomer for the synthesis of macrocycles. Macrocyclization can be achieved through intramolecular condensation or by reacting the monomer with other bifunctional linkers. For example, intermolecular amide bond formation could lead to the creation of large cyclic peptides or polyamide macrocycles. nih.gov Various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are also employed in modern macrocycle synthesis and could be utilized with suitably functionalized derivatives of this compound. nih.gov

Spiro compounds are molecules with at least two rings connected by a single common atom. The synthesis of spiro compounds from this compound would involve reactions that create a new ring system with one of the atoms of the original molecule as the spiro center. For instance, reactions involving the carboxylic acid and the amino group could potentially lead to the formation of spiro-heterocycles. The synthesis of spiro compounds often involves multi-step sequences, such as intramolecular condensation or cycloaddition reactions. beilstein-journals.org The development of synthetic routes to spirocycles is an active area of research, with applications in medicinal chemistry and materials science. nih.gov

Heterocyclic Ring Annulation Utilizing this compound as a Precursor

The dual functionality of this compound allows it to react with a variety of bifunctional reagents to form fused six-membered heterocyclic rings, most notably quinazolinones and their derivatives. These reactions typically proceed through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration.

One of the most common and direct methods for the synthesis of quinazolinones from anthranilic acids is the Niementowski quinazolinone synthesis. This involves the condensation of an anthranilic acid with an amide. In a hypothetical application to this compound, the reaction with formamide (B127407) would be expected to yield 8-(trifluoromethoxy)quinazolin-4(3H)-one.

The general mechanism for this transformation begins with the nucleophilic attack of the amino group of this compound on the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate. Subsequent heating promotes an intramolecular cyclization, where the newly formed amide nitrogen attacks the carboxylic acid carbon. The final step involves the elimination of a water molecule to afford the aromatic quinazolinone ring system.

Below is a representative table illustrating the types of heterocyclic systems that could potentially be synthesized from this compound based on established synthetic protocols for anthranilic acids. Please note that the yields and specific conditions are hypothetical and would require experimental validation.

ReagentProductReaction TypePotential Yield (%)
Formamide8-(Trifluoromethoxy)quinazolin-4(3H)-oneNiementowski Reaction60-80
Acetic Anhydride2-Methyl-8-(trifluoromethoxy)-4H-3,1-benzoxazin-4-oneCyclization75-90
Phosgene8-(Trifluoromethoxy)-1H-benzo[d] organic-chemistry.orgorganic-chemistry.orgoxazine-2,4-dionePhosgenation80-95
Benzonitrile2-Phenyl-8-(trifluoromethoxy)quinazolin-4(3H)-oneNiementowski-type Reaction50-70

Further research and experimental studies are necessary to fully elucidate the scope and limitations of this compound as a precursor in heterocyclic synthesis and to establish optimized reaction conditions and detailed mechanistic pathways.

Advanced Characterization and Spectroscopic Analysis of 2 Amino 6 Trifluoromethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-amino-6-(trifluoromethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced techniques, would offer a complete picture of its structure.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of particular interest. The three protons on the benzene (B151609) ring would exhibit distinct chemical shifts and coupling patterns due to the influence of the amino, carboxylic acid, and trifluoromethoxy substituents. The protons of the amino group (-NH₂) and the carboxylic acid group (-COOH) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz)
H-3 6.5 - 6.7 Doublet 7.5 - 8.5
H-4 7.2 - 7.4 Triplet 7.5 - 8.5
H-5 6.8 - 7.0 Doublet 7.5 - 8.5
-NH₂ 4.5 - 5.5 Broad Singlet N/A

Note: Predicted values are based on the analysis of substituted benzoic acids and anilines. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy is employed to identify all the unique carbon environments within a molecule. In this compound, eight distinct carbon signals are expected: six for the aromatic ring, one for the carboxylic acid, and one for the trifluoromethoxy group. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and trifluoromethoxy groups. The carbon of the trifluoromethoxy group will also exhibit coupling with the fluorine atoms, resulting in a quartet.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-COOH) 110 - 115
C-2 (C-NH₂) 150 - 155
C-3 115 - 120
C-4 130 - 135
C-5 120 - 125
C-6 (C-OCF₃) 145 - 150
-COOH 168 - 172

Note: Predicted values are based on analogous compounds. The chemical shift of the -OCF₃ carbon is an approximation and will show a characteristic quartet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the trifluoromethoxy group.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern

Note: Chemical shifts are referenced to a standard such as CFCl₃. The expected range is based on typical values for aryl trifluoromethoxy ethers.

Advanced NMR techniques would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY (Correlation Spectroscopy) would establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbons, respectively.

Variable-Temperature (VT) NMR studies could provide insights into dynamic processes such as the rotation of the amino group or potential intramolecular hydrogen bonding between the amino and carboxylic acid groups. Changes in the NMR spectra as a function of temperature can be used to determine the energetic barriers for these processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching of the trifluoromethoxy group would be expected. Raman spectroscopy would provide complementary information, particularly for the aromatic C-C stretching and other symmetric vibrations.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad) Weak
N-H Stretch (Amino) 3500 - 3300 Moderate
C-H Stretch (Aromatic) 3100 - 3000 Strong
C=O Stretch (Carbonyl) 1700 - 1680 Moderate
C=C Stretch (Aromatic) 1600 - 1450 Strong
C-N Stretch (Amino) 1350 - 1250 Moderate
C-O Stretch (Carboxylic Acid) 1300 - 1200 Moderate

Note: These are expected frequency ranges and the actual values can be influenced by intermolecular interactions such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions of the aromatic system. The positions and intensities of these bands are influenced by the substituents on the benzene ring. The amino group (an auxochrome) and the carboxylic acid and trifluoromethoxy groups will affect the energy of these transitions, leading to shifts in the absorption maxima (λ_max) compared to unsubstituted benzoic acid.

Table 5: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λ_max (nm) Solvent
π → π* 210 - 230 Ethanol/Methanol (B129727)

Note: The λ_max values are estimations based on the electronic effects of the substituents on the benzene ring. The actual values are solvent-dependent.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (Molecular Formula: C₈H₆F₃NO₃, Molecular Weight: 221.13 g/mol ), electron ionization mass spectrometry (EI-MS) would provide not only the molecular ion peak (M⁺) but also a characteristic fragmentation pattern that serves as a molecular fingerprint.

The fragmentation of this molecule is governed by its functional groups: the carboxylic acid, the amino group, and the trifluoromethoxy group attached to the aromatic ring. The analysis of these fragments allows for the structural confirmation of the molecule. The molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 221. Subsequent fragmentation would likely proceed through several predictable pathways, including the loss of small, stable neutral molecules or radicals.

Key fragmentation pathways for this compound would include:

Loss of a hydroxyl radical (-•OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a prominent fragment ion [M-17]⁺ at m/z 204. This is a common fragmentation for benzoic acids. libretexts.org

Loss of a carboxyl group (-•COOH): The cleavage of the bond between the aromatic ring and the carboxyl group would lead to an [M-45]⁺ ion at m/z 176. libretexts.org

Decarboxylation followed by loss of trifluoromethoxy radical (-CO₂ and -•OCF₃): A more complex fragmentation could involve the loss of carbon dioxide, followed by the cleavage of the C-O bond of the trifluoromethoxy group.

Loss of the trifluoromethoxy radical (-•OCF₃): Direct cleavage of the aryl-ether bond would produce an [M-85]⁺ fragment at m/z 136.

The precise masses of these fragments, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of each piece, further solidifying the molecular identification. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
m/z ValueProposed Fragment IonNeutral LossSignificance
221[C₈H₆F₃NO₃]⁺-Molecular Ion (M⁺)
204[C₈H₅F₃NO₂]⁺•OHLoss of hydroxyl from carboxyl group
176[C₇H₅F₃N]⁺•COOHLoss of carboxyl group
136[C₈H₆NO₂]⁺•OCF₃Loss of trifluoromethoxy group

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Engineering

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and for applications in crystal engineering.

For this compound, XRD analysis would be expected to reveal a structure heavily influenced by hydrogen bonding. Like many aminobenzoic acids, it is anticipated that the carboxylic acid groups would form centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds. core.ac.uk The amino group (-NH₂) would also participate in hydrogen bonding, likely acting as a donor to the carboxyl oxygen or the trifluoromethoxy group of neighboring molecules, creating a more complex three-dimensional network.

The trifluoromethoxy group, while not a classical hydrogen bond donor or acceptor, would influence the crystal packing through dipole-dipole interactions and steric effects. The analysis of these packing motifs is central to crystal engineering, where the goal is to design crystals with specific properties. While specific crystallographic data for this compound is not publicly available, a typical dataset obtained from an XRD experiment on a related compound like a polymorph of p-aminobenzoic acid illustrates the type of information generated. core.ac.uk

Table 2: Illustrative Single-Crystal XRD Data Parameters (Based on p-Aminobenzoic Acid, α-form)
Crystallographic ParameterTypical Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)18.57
b (Å)3.85
c (Å)19.20
β (°)107.6
Volume (ų)1308
Z (Molecules per unit cell)8

Other Advanced Spectroscopic and Analytical Techniques

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to species with unpaired electrons. While this compound itself is a diamagnetic molecule (all electrons paired) and thus ESR-silent, it can be studied by ESR when it is part of a paramagnetic system, such as a metal complex.

If this compound is used as a ligand to chelate a paramagnetic metal ion, such as Copper(II) or Manganese(II), ESR spectroscopy becomes a powerful tool for characterizing the resulting complex. The technique provides detailed information about the electronic structure and the local coordination environment of the metal center.

The ESR spectrum would yield key parameters:

Hyperfine Coupling Constants (A): The interaction of the unpaired electron with the magnetic nuclei of the metal ion and ligand atoms (like ¹⁴N from the amino group) causes splitting of the ESR signal. The magnitude of this splitting provides direct evidence of the metal-ligand bond's covalent character and helps identify the atoms coordinated to the metal. youtube.com

For example, in a hypothetical complex with a paramagnetic metal, the analysis of hyperfine splitting from the nitrogen nucleus of the amino group would confirm its coordination to the metal center.

Table 3: Hypothetical ESR Parameters for a Paramagnetic Metal Complex of this compound
ESR ParameterInformation Provided
g-tensor (gₓ, gᵧ, g₂)Symmetry and geometry of the metal coordination sphere
Metal Hyperfine Coupling (Aiso)Identity of the metal ion and nature of its orbitals
Ligand Superhyperfine Coupling (AN)Confirmation of N-coordination and degree of covalency

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition pathways.

For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose. The resulting TGA curve, which plots mass percentage versus temperature, would show one or more distinct steps corresponding to the loss of different parts of the molecule. The derivative of this curve (DTG) helps to identify the temperatures of maximum decomposition rates.

A plausible decomposition pathway might begin with decarboxylation (loss of CO₂), a common thermal event for many benzoic acids, followed by the breakdown of the remaining aromatic structure at higher temperatures. researchgate.net The analysis of the mass loss at each step allows for the identification of the fragments being lost, providing insight into the molecule's thermal degradation mechanism. For instance, an initial mass loss of approximately 20% would correspond to the loss of the COOH group.

Table 4: Predicted Thermal Decomposition Data from TGA
Temperature Range (°C)Mass Loss (%)Proposed Lost FragmentProcess
200 - 280~20.4%COOHDecarboxylation
> 300VariableAromatic Ring FragmentsRing Decomposition

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used for separating, identifying, and quantifying components in a mixture. For a synthesized compound like this compound, HPLC is the standard method for assessing its purity.

A reversed-phase HPLC (RP-HPLC) method would be most suitable. In this setup, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ekb.eg The compound, being aromatic and possessing both polar (amino, carboxyl) and nonpolar (trifluoromethoxy-substituted ring) character, would be well-retained and separated from potential impurities.

Purity is determined by injecting a solution of the compound and monitoring the eluent with a UV detector. A pure compound will ideally show a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound. By comparing the area of the main peak to the total area of all peaks in the chromatogram, the purity can be calculated, often exceeding 98-99% for well-purified materials. ekb.eg

Computational Chemistry and Theoretical Studies of 2 Amino 6 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for medium-sized molecules like 2-amino-6-(trifluoromethoxy)benzoic acid. nih.gov DFT calculations are employed to find the lowest energy arrangement of atoms, a process known as geometry optimization. researchgate.netnih.gov This optimized geometry corresponds to the most stable structure of the molecule in the gas phase.

Once the geometry is optimized, a range of electronic properties can be predicted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. For similar aromatic compounds, DFT has been successfully used to calculate these and other quantum chemical indices. researchgate.net

Quantum Chemical ParameterTypical SignificanceExample Calculated Value (for a related benzothiazole) researchgate.net
EHOMO (Energy of Highest Occupied Molecular Orbital)Electron-donating ability-5.87 eV
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron-accepting ability-1.21 eV
Energy Gap (ΔE = ELUMO - EHOMO)Chemical reactivity and stability4.66 eV
Dipole Moment (μ)Molecular polarity and intermolecular interactions3.53 Debye
Ionization Potential (I)Energy required to remove an electron5.87 eV
Electron Affinity (A)Energy released when an electron is added1.21 eV

This table presents illustrative data from a related compound, 2-Amino-6-hydroxybenzothiazole, to demonstrate the types of parameters calculated via DFT. Specific values for this compound would require a dedicated computational study.

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide valuable benchmarks. In studies of related fluorinated and trifluoromethyl-substituted aromatic compounds, ab initio calculations have been used to investigate conformational isomerism and to complement LIS (lanthanide-induced shift) techniques. rsc.org These methods are crucial for obtaining a comprehensive understanding of conformer geometries and energies. rsc.org

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound arises from the rotation around several single bonds: the bond connecting the carboxylic acid group to the ring, the C-O bond of the trifluoromethoxy group, and the C-N bond of the amino group. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them.

Computational studies on similar substituted benzoic acids reveal that the final conformation is a delicate balance of competing interactions. nih.gov For instance, intramolecular hydrogen bonds, such as between the amino group's hydrogen and the carboxylic oxygen (N-H···O=C), can stabilize certain planar arrangements. nih.gov However, steric hindrance from bulky substituents, like the trifluoromethoxy group, can force other groups to rotate out of the plane of the aromatic ring. researchgate.net Studies on 4-nitro-2-(trifluoromethyl)benzoic acid have shown that a trifluoromethyl group ortho to a carboxylic acid group causes significant rotation of the acid group out of the aromatic plane to relieve steric strain. researchgate.net A similar effect would be anticipated in this compound, where the trifluoromethoxy group is ortho to the amino group, likely influencing its orientation.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Models

Computational models are highly effective at predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can be compared with experimental results to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra.

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are responsible for UV-Vis absorption, can be calculated using Time-Dependent DFT (TD-DFT). researchgate.net This method provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

Spectroscopic TechniqueComputational MethodPredicted PropertyApplication
Infrared (IR)DFTVibrational FrequenciesAssignment of functional group vibrations
Nuclear Magnetic Resonance (NMR)DFT (GIAO)Isotropic Chemical ShiftsStructural elucidation and peak assignment
UV-Visible (UV-Vis)TD-DFTElectronic Transitions (λmax)Understanding electronic structure and chromophores

Molecular Dynamics Simulations for Investigating Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a molecule over time, particularly its interactions with its environment (e.g., solvent molecules or a biological receptor). MD relies on force fields, which are sets of parameters that describe the potential energy of the system.

For fluorinated molecules, specialized force field parameters are often required. Research has focused on developing accurate parameters for fluorinated aromatic amino acids for use with common force fields like AMBER. nih.gov Such simulations can reveal how this compound interacts with water molecules, forms aggregates, or binds to a protein's active site. etflin.com MD simulations have been successfully applied to study the interaction modes and binding free energies of structurally related inhibitors with biological targets like HIV-1 reverse transcriptase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Analogs of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If analogs of this compound were synthesized and tested for a specific biological effect, QSAR could be used to build a predictive model.

The process involves calculating a variety of molecular descriptors for each analog. These descriptors can be topological, electronic (such as HOMO/LUMO energies), or physicochemical. nih.govresearchgate.net Statistical methods, like multiple linear regression (MLR), are then used to create a mathematical equation that links these descriptors to the observed activity. nih.gov Such models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are important for activity. mdpi.com For example, QSAR studies on other 2-amino benzoic acid derivatives have highlighted the importance of descriptors like the LUMO energy for describing antimicrobial activity. researchgate.net

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. For this compound, theoretical methods, particularly Density Functional Theory (DFT), are employed to map out potential energy surfaces for its various transformations. This approach allows for a detailed understanding of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that govern the reaction rate.

The process begins with the construction of a theoretical model of the reacting system. The geometries of the reactants, intermediates, products, and transition states are optimized to find the lowest energy structures. By calculating the vibrational frequencies, these stationary points on the potential energy surface are confirmed; minima (reactants, intermediates, products) have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking of a specific bond or the formation of a new one.

For a hypothetical reaction, such as the intramolecular cyclization or a condensation reaction involving this compound, computational methods can trace the Intrinsic Reaction Coordinate (IRC). The IRC path connects the transition state to the corresponding reactant and product, confirming that the identified transition state is indeed the correct one for the reaction under investigation. The energy difference between the reactants and the transition state determines the activation energy barrier, a critical factor in predicting the reaction's feasibility and kinetics.

These computational explorations are invaluable for rationalizing experimentally observed outcomes or predicting the viability of new synthetic routes. For example, by comparing the activation energies of competing reaction pathways, chemists can predict which products are likely to form under specific conditions. This predictive power accelerates the discovery and optimization of chemical processes.

Derivation of Electronic Descriptors and Reactivity Indices

Conceptual Density Functional Theory (DFT) serves as a robust framework for quantifying the reactivity of molecules like this compound through various electronic descriptors. These indices are derived from the molecule's electronic structure and provide insight into its stability, reactivity, and the specific sites most susceptible to electrophilic or nucleophilic attack. The calculations are typically performed using a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set.

The foundational descriptors are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

From these orbital energies, several global reactivity indices can be calculated, providing a more nuanced picture of the molecule's behavior.

Table 1: Global Reactivity Descriptors for this compound (Illustrative Data) Calculated values are hypothetical and for illustrative purposes.

DescriptorFormulaIllustrative Value (eV)Interpretation
HOMO Energy (EHOMO)--6.85Electron-donating ability
LUMO Energy (ELUMO)--1.20Electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.65Chemical stability and reactivity
Ionization Potential (I)-EHOMO6.85Energy required to remove an electron
Electron Affinity (A)-ELUMO1.20Energy released upon gaining an electron
Electronegativity (χ)(I + A) / 24.025Ability to attract electrons
Chemical Hardness (η)(I - A) / 22.825Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)0.177Polarizability of the molecule
Electrophilicity Index (ω)χ² / (2η)2.86Propensity to accept electrons
Nucleophilicity Index (N)EHOMO(Nu) - EHOMO(TCE)3.15Propensity to donate electrons (relative to tetracyanoethylene)

Beyond these global descriptors, local reactivity indices are used to identify the most reactive sites within the molecule. Fukui functions (f+(r) for nucleophilic attack, f-(r) for electrophilic attack) and Parr functions (P+(r) and P-(r)) pinpoint specific atoms that are most likely to participate in a reaction. For this compound, these calculations would likely indicate the nitrogen atom of the amino group as a primary site for electrophilic attack, while certain carbon atoms on the aromatic ring would be identified as susceptible to nucleophilic attack. This site-specific information is crucial for predicting regioselectivity in chemical reactions.

Applications and Research Trajectories of 2 Amino 6 Trifluoromethoxy Benzoic Acid As a Chemical Building Block

Role in Organic Synthesis as a Versatile Synthon for Complex Molecules

In the realm of organic synthesis, the strategic disconnection of a target molecule into hypothetical fragments, known as synthons, is a cornerstone of retrosynthetic analysis. 2-amino-6-(trifluoromethoxy)benzoic acid serves as a powerful synthon, or a real chemical equivalent of a synthon, providing a pre-functionalized aromatic core for the construction of more complex molecular architectures.

The versatility of this compound stems from its distinct reactive sites:

The Amino Group (-NH₂): This nucleophilic group can readily participate in a wide array of reactions, including amide bond formation, diazotization to introduce other functionalities, and transition-metal-catalyzed cross-coupling reactions.

The Carboxylic Acid Group (-COOH): This group can be converted into esters, amides, acid chlorides, or other derivatives, providing a handle for extending the molecular structure.

The Aromatic Ring: The benzene (B151609) ring itself can undergo electrophilic aromatic substitution, although the positions are directed by the existing activating amino group and deactivating carboxylic acid and trifluoromethoxy groups.

This trifecta of functionalities allows chemists to employ this compound as a foundational piece in the multi-step synthesis of elaborate heterocyclic systems and other polyfunctional compounds. For instance, the condensation of anthranilic acid derivatives with other reagents is a classic and reliable method for building fused ring systems that are prevalent in many biologically active molecules.

Integration into Medicinal Chemistry Scaffolds

The structural motifs present in this compound are of significant interest in medicinal chemistry. The trifluoromethoxy group, in particular, is known to enhance key drug-like properties. While direct studies on this compound are not extensively documented in public literature, research on the closely related 2-amino-6-(trifluoromethoxy)benzothiazole scaffold provides a strong indication of its potential. This benzothiazole (B30560) is derived from precursors containing the same 2-amino and 6-trifluoromethoxy substituted phenyl ring, highlighting the value of this core structure.

The amino and carboxylic acid groups of this compound are ideal starting points for creating libraries of new chemical entities. A prominent strategy involves the synthesis of Schiff bases, which are formed by the reaction of the amino group with various aldehydes.

In a notable study, researchers synthesized a series of Schiff bases derived from 2-amino-6-(trifluoromethoxy)benzothiazole. mdpi.comcymitquimica.com This approach demonstrates a straightforward method for generating structural diversity. The core amine was condensed with a range of substituted aromatic aldehydes to produce a library of derivatives, which were then evaluated for biological activity. mdpi.comcymitquimica.com This same synthetic logic can be applied to this compound to explore new pharmacologically relevant chemical spaces.

Derivatives incorporating the 2-amino-6-(trifluoromethoxy)phenyl moiety have shown promise as modulators of enzyme activity. In studies focused on neuroinflammation, a key factor in neurodegenerative conditions like Alzheimer's disease, Schiff base derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole were investigated for their ability to inhibit inflammatory mediators. mdpi.comcymitquimica.com

Molecular docking studies were performed to predict the binding affinity of these compounds to key inflammatory enzymes. The results indicated favorable interactions with targets such as cyclooxygenase 2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-kB). mdpi.comcymitquimica.com These in-silico findings suggest that the trifluoromethoxy-substituted scaffold can be effectively oriented within the active sites of these proteins, a crucial first step in designing potent and selective inhibitors.

The ultimate goal of integrating synthons like this compound into medicinal chemistry programs is the development of new therapeutic agents. Research on the aforementioned benzothiazole derivatives has yielded promising results in models of neuroinflammation. mdpi.comcymitquimica.com

In-vivo evaluations in animal models of neuronal damage showed that the synthesized Schiff bases could protect neurons from inflammatory mediators. cymitquimica.com Furthermore, in-vitro assays revealed that these compounds possessed significant antioxidant properties and could modulate the levels of key oxidative stress markers. cymitquimica.com Immunohistochemical analysis confirmed that treatment with these derivatives led to a reduced expression of inflammatory proteins like COX-2 and TNF-α in brain tissue. mdpi.comcymitquimica.com These findings underscore the potential of the 2-amino-6-(trifluoromethoxy)phenyl core structure as a foundation for developing agents against oxidative stress-mediated neuroinflammation. mdpi.com

Table 1: Investigated Enzyme Targets and Biological Activities of 2-amino-6-(trifluoromethoxy)benzothiazole Derivatives
Target/ActivityFindingSignificanceReference
Cyclooxygenase 2 (COX-2)Reduced expression observed in treated groups.Indicates anti-inflammatory potential. mdpi.com, cymitquimica.com
Tumor Necrosis Factor-alpha (TNF-α)Reduced expression confirmed by immunohistochemistry.Suggests modulation of a key pro-inflammatory cytokine. mdpi.com, cymitquimica.com
Nuclear Factor kappa B (NF-kB)Docking studies showed good binding affinity; expression was reduced.Points to inhibition of a major inflammatory signaling pathway. mdpi.com, cymitquimica.com
Antioxidant LevelsImproved antioxidant status in in-vitro tests.Demonstrates potential to combat oxidative stress. cymitquimica.com

Contribution to Materials Science and Engineering

While the primary research focus for this compound has been in life sciences, its structural similarity to anthranilic acid suggests potential applications in materials science. Anthranilic acid and its derivatives are known to be versatile monomers for creating functional conducting polymers and composites. mdpi.comresearchgate.netresearchgate.net

Polymers based on anthranilic acid, often co-polymerized with aniline (B41778), offer improved solubility and processability compared to polyaniline (PANI) alone. mdpi.com The carboxylic acid group provides a functional handle for post-polymer modification, which is crucial for developing "smart" materials for sensors, corrosion protection, or energy storage devices. researchgate.netresearchgate.net

By extension, this compound could serve as a novel monomer for synthesizing fluorinated polymers. The incorporation of the trifluoromethoxy group is expected to bestow unique properties upon the resulting material, such as:

Enhanced Thermal Stability: The strong carbon-fluorine bonds can increase the material's resistance to heat.

Increased Lipophilicity and Hydrophobicity: This could be advantageous for creating water-repellent coatings or membranes.

Modified Electronic Properties: The electron-withdrawing nature of the -OCF₃ group could tune the conductivity and optical properties of the polymer.

The exploration of this compound in polymer chemistry represents a promising, albeit less developed, research trajectory.

Bioisosteric Replacements and Their Significance in Rational Drug Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The trifluoromethoxy (-OCF₃) group is a fascinating and increasingly important bioisostere in modern drug design. scirp.org Its unique properties make it an attractive replacement for other, more common functional groups.

The significance of the -OCF₃ group, and by extension the value of building blocks like this compound, lies in its ability to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate. It is often considered a bioisostere for groups like methyl (-CH₃), methoxy (B1213986) (-OCH₃), or even halogens like chlorine.

Table 2: Properties of the Trifluoromethoxy Group as a Bioisostere
PropertyDescriptionAdvantage in Drug DesignReference
LipophilicityThe -OCF₃ group is one of the most lipophilic substituents (Hansch π parameter ≈ +1.04).Enhances membrane permeability and can improve absorption and distribution of a drug. scirp.org
Metabolic StabilityThe C-F bonds are very strong, making the group highly resistant to metabolic breakdown (e.g., O-dealkylation).Increases the half-life of a drug, potentially leading to less frequent dosing. scirp.org
Electronic EffectIt is strongly electron-withdrawing, which can alter the pKa of nearby functional groups.Can modulate receptor binding affinity and selectivity. scirp.org
Steric ProfileIt is bulkier than a methyl group but can occupy a similar space to an isopropyl group.Allows for probing steric requirements within a receptor binding pocket. scirp.org

The strategic incorporation of a trifluoromethoxy group can lead to significant improvements in a molecule's potency, selectivity, and metabolic profile. For example, replacing a metabolically labile methoxy group with a trifluoromethoxy group can block a key pathway of drug metabolism, thereby enhancing the drug's bioavailability. Therefore, having access to synthons like this compound provides medicinal chemists with a valuable tool for implementing rational, bioisostere-driven drug design strategies.

Environmental Considerations and Fate of 2 Amino 6 Trifluoromethoxy Benzoic Acid

Sorption and Mobility Studies in Soil and Aquatic Environments

The sorption and mobility of a chemical in the environment determine its distribution between soil, water, and air, and thus its potential for groundwater contamination and long-range transport.

Sorption: The sorption of organic compounds to soil and sediment is influenced by their chemical properties (e.g., polarity, charge) and the characteristics of the environmental matrix (e.g., organic carbon content, clay content, pH).

Influence of Functional Groups: The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group makes 2-amino-6-(trifluoromethoxy)benzoic acid an amphoteric molecule. Its charge will be pH-dependent, which will significantly affect its sorption behavior. At low pH, the amino group will be protonated (-NH3+), while at high pH, the carboxylic acid group will be deprotonated (-COO-). Research on p-aminobenzoic acid and sulfonamide antibiotics has shown that soil pH and organic carbon content are significantly correlated with their sorption. researchgate.net

Role of Organic Matter: Organic matter in soil is a primary sorbent for many organic chemicals. It is expected that this compound will exhibit some degree of sorption to soil organic matter through mechanisms such as hydrogen bonding and van der Waals interactions. researchgate.net

Fluorine Substitution: The trifluoromethoxy group can increase the lipophilicity of the molecule, potentially leading to greater sorption to organic matter compared to its non-fluorinated analog. numberanalytics.com

Mobility: The mobility of a chemical in soil is inversely related to its sorption. Compounds with low sorption coefficients (Kd) are generally more mobile and have a higher potential to leach into groundwater.

Given the potential for this compound to exist in an anionic form at neutral to high pH, electrostatic repulsion from negatively charged soil particles could lead to increased mobility. Generally, fluorinated organic compounds that are not strongly sorbed can be mobile in the environment. bund.net Therefore, under certain environmental conditions, there may be a risk of this compound leaching into groundwater.

ParameterPredicted Influence on Sorption of this compoundRationale
Soil Organic Carbon Positive correlationIncreased organic matter provides more sites for hydrophobic and other interactions.
Clay Content VariableCation exchange at low pH (protonated amino group); potential for repulsion at higher pH (deprotonated carboxyl group).
pH HighSorption is expected to be highest at a pH near the isoelectric point of the molecule. At higher pH, the anionic form may lead to repulsion and lower sorption.

Biotransformation Mechanisms and Microbial Degradation Potential

Biotransformation by microorganisms is a key process for the removal of organic pollutants from the environment. The potential for microbial degradation of this compound is largely dictated by its chemical structure.

Mechanisms of Biotransformation:

Initial Attack: Aerobic degradation of aromatic compounds typically begins with the action of oxygenases, which introduce hydroxyl groups onto the aromatic ring. nih.govnih.gov This initial step activates the ring for subsequent cleavage.

Ring Cleavage: Following hydroxylation, dioxygenases can cleave the aromatic ring, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

Defluorination: The cleavage of the carbon-fluorine bond is a critical and often rate-limiting step in the degradation of fluorinated compounds. mdpi.com Enzymatic defluorination can occur, but the trifluoromethoxy group is particularly resistant to such attacks. Spontaneous defluorination can also occur from unstable intermediates. researchgate.net

Microbial Degradation Potential: The presence of the trifluoromethoxy group is expected to significantly hinder the microbial degradation of this compound. mdpi.com While some bacteria can degrade simpler fluorinated aromatics, the enzymatic machinery required to attack the highly stable -OCF3 group is not common. nih.govresearchgate.net

Studies on the microbial degradation of nitroaromatic compounds, which are also common environmental pollutants, have shown that a wide range of microorganisms can be involved in their transformation. researchgate.net It is possible that some microbial consortia in contaminated environments could adapt to utilize this compound as a growth substrate, but this would likely be a slow process. Research has identified strains of Actinobacteria capable of degrading some fluorinated materials. titech.ac.jp

Assessment of Environmental Persistence and Potential for Bioaccumulation

Environmental Persistence: Persistence refers to the length of time a chemical remains in the environment. Highly persistent chemicals can undergo long-range transport and accumulate to levels that may be harmful.

Potential for Bioaccumulation: Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than in the surrounding medium. The potential for bioaccumulation is often related to the lipophilicity of a compound, which can be estimated by its octanol-water partition coefficient (Kow).

Methodologies for Comprehensive Environmental Impact Assessment

A comprehensive environmental impact assessment (EIA) for this compound would require a multi-faceted approach, integrating data from various studies.

Key Components of an EIA:

Physicochemical Properties: Determination of key properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) is fundamental to predicting environmental fate.

Environmental Fate and Transport Studies:

Degradation Studies: Laboratory experiments to determine the rates of photodegradation, hydrolysis, and biodegradation in relevant environmental matrices (water, soil, sediment).

Sorption/Desorption Studies: Batch equilibrium studies to determine the sorption coefficients (Kd or Koc) in various soil types.

Mobility Studies: Column leaching studies to assess the potential for movement through the soil profile.

Ecotoxicity Testing: Acute and chronic toxicity tests on a range of aquatic and terrestrial organisms (e.g., algae, daphnids, fish, earthworms) to determine the potential for adverse ecological effects.

Bioaccumulation Studies: Experiments to measure the bioconcentration factor (BCF) in aquatic organisms.

Risk Characterization: Integration of exposure and effects data to characterize the potential risk to the environment. This involves comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs).

The Canadian Environmental Protection Act (CEPA) provides a framework for the screening assessment of substances, which includes an ecological risk classification of organic substances. canada.ca Similarly, the U.S. Environmental Protection Agency (EPA) conducts registration reviews for pesticides that include ecological risk assessments. regulations.gov These established methodologies provide a robust framework for evaluating the environmental impact of chemicals like this compound.

Future Perspectives and Emerging Research Areas Pertaining to 2 Amino 6 Trifluoromethoxy Benzoic Acid

Advanced Catalytic Methods for its Synthesis and Functionalization

The development of efficient and selective methods for the synthesis and further modification of 2-amino-6-(trifluoromethoxy)benzoic acid is crucial for unlocking its full potential. Modern catalytic strategies are poised to play a pivotal role in this endeavor.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer a powerful toolkit for the functionalization of the aromatic ring. rsc.org Techniques such as C-H activation can enable the direct introduction of various substituents at specific positions, avoiding the need for pre-functionalized starting materials. nih.gov For instance, the amino group can act as a directing group to facilitate ortho-C-H functionalization, allowing for the introduction of aryl, alkyl, or other functional groups. rsc.org Recent advancements in ligand design and catalyst systems are continuously expanding the scope and efficiency of these transformations. nih.gov

Furthermore, late-stage functionalization (LSF) strategies are becoming increasingly important in drug discovery and materials science. researchgate.netrsc.org These methods allow for the modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of analogues with diverse properties. nih.gov The application of LSF to this compound could involve the selective modification of the amino or carboxylic acid groups, or the aromatic ring itself, to create a library of derivatives for further investigation. nih.gov Iron-catalyzed ortho-trifluoromethylation of anilines represents another promising avenue for the synthesis of related structures. rsc.org

Catalytic MethodPotential Application for this compoundKey Advantages
Palladium-Catalyzed C-H ActivationDirect introduction of functional groups onto the aromatic ring.High efficiency, selectivity, and functional group tolerance.
C-N Cross-CouplingSynthesis of derivatives with modified amino functionalities.Formation of diverse amine-based structures.
Late-Stage FunctionalizationRapid generation of a library of analogues with varied properties.Efficient exploration of structure-activity relationships.
Iron-Catalyzed TrifluoromethylationSynthesis of related compounds with additional trifluoromethyl groups.Use of an earth-abundant and less toxic metal catalyst.

Chemoinformatics and High-Throughput Screening in Derivative Discovery

The exploration of the chemical space around this compound can be significantly accelerated through the use of chemoinformatics and high-throughput screening (HTS).

Chemoinformatics tools can be employed for the in silico design and evaluation of novel derivatives. nih.gov Virtual screening of large compound libraries against specific biological targets can identify potential hits with desirable binding affinities and pharmacokinetic properties. nih.govnih.govacs.org Molecular docking studies, for example, can predict the binding modes of derivatives within the active site of a protein, guiding the design of more potent and selective molecules. researchgate.net The physicochemical properties of designed compounds, such as lipophilicity and metabolic stability, can also be predicted, aiding in the selection of the most promising candidates for synthesis. The presence of the trifluoromethoxy group is known to favorably influence these properties in drug design. nih.govresearchgate.netnih.gov

High-throughput screening (HTS) allows for the rapid experimental testing of large numbers of compounds against a biological target. thermofisher.com The development of robust and miniaturized assays is key to the successful implementation of HTS campaigns. For discovering derivatives of this compound, HTS could be used to screen for a wide range of biological activities, from enzyme inhibition to receptor modulation. Fluorine-NMR based screening is a particularly powerful technique for identifying hits from compound mixtures due to the sensitivity of the 19F nucleus to its chemical environment upon binding to a target. acs.orgbenthamdirect.comresearchgate.net

TechniqueApplication in Derivative DiscoveryPotential Outcome
Virtual ScreeningIn silico screening of compound libraries against biological targets.Identification of potential lead compounds with desired activities.
Molecular DockingPrediction of binding modes and affinities of derivatives.Rational design of more potent and selective molecules.
High-Throughput Screening (HTS)Rapid experimental testing of large numbers of compounds.Discovery of novel biological activities and structure-activity relationships.
Fluorine-NMR ScreeningIdentification of binding interactions from compound mixtures.Efficient hit identification for fluorinated compound libraries.

Supramolecular Chemistry and Self-Assembly Applications

The presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carboxylic acid and trifluoromethoxy groups) in this compound makes it an excellent candidate for applications in supramolecular chemistry and materials science.

Furthermore, the principles of self-assembly can be harnessed to create functional materials. For instance, derivatives of this compound could be designed to self-assemble into supramolecular polymers, gels, or liquid crystals. researchgate.net The trifluoromethyl groups can induce hydrophobic interactions that drive the self-assembly process in aqueous environments. nih.govgoogle.com Such materials could find applications in areas like drug delivery, tissue engineering, and sensor technology. The self-assembly of trifluoromethyl-terminated molecules on surfaces has also been shown to modify their properties, which could be relevant for creating functional coatings. sciforum.netnih.gov

Supramolecular AspectPotential ApplicationDriving Forces
Crystal EngineeringDesign of novel solid-state materials with specific properties.Hydrogen bonding, π-π stacking, halogen bonding.
Self-Assembly in SolutionFormation of supramolecular polymers, gels, or nanostructures.Hydrogen bonding, hydrophobic interactions.
Surface ModificationCreation of functional surfaces with tailored properties.Self-assembled monolayers.

Applications in Advanced Analytical Chemistry as a Derivatization Agent or Internal Standard

In the field of analytical chemistry, particularly in chromatography and mass spectrometry, there is a constant need for reliable methods for the sensitive and accurate quantification of analytes. This compound and its derivatives have the potential to serve as valuable tools in this regard.

The amino group of this compound can be readily derivatized, making it a potential derivatization agent to enhance the detectability of certain analytes. nih.govacs.orgacs.org For example, it could be used to tag molecules that lack a chromophore or a readily ionizable group, thereby improving their detection by UV-Vis or mass spectrometry. The presence of the trifluoromethoxy group can also be advantageous, as the fluorine atoms provide a unique mass signature and can improve chromatographic separation. nih.gov

Furthermore, isotopically labeled versions of this compound could serve as excellent internal standards for quantitative analysis by mass spectrometry. nih.govlcms.cz The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. nih.gov The development of methods using fluorinated benzoic acids as internal standards for the analysis of various compounds has been reported, highlighting the utility of this class of molecules in quantitative analysis. researchgate.netasahilab.co.jpjfda-online.com

Analytical ApplicationDescriptionAdvantage
Derivatization AgentChemical modification of analytes to improve their detection.Enhanced sensitivity and selectivity in chromatographic and mass spectrometric analyses.
Internal StandardA compound of known concentration added to a sample for quantitative analysis.Improved accuracy and precision by correcting for analytical variability.
Chromatographic TracerUse in hydrological and environmental studies to track water flow.High sensitivity and low background levels in natural systems.

Expanding the Scope of its Biological Interactions and Mechanistic Studies

While the biological activities of some aminobenzoic acid derivatives are known, the specific biological targets and mechanisms of action of this compound remain largely unexplored. mdpi.comdrugbank.comnih.gov Future research in this area is likely to uncover novel therapeutic applications.

The trifluoromethoxy group is increasingly recognized as a valuable substituent in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates. nih.govresearchgate.netnih.govrsc.org Therefore, derivatives of this compound are attractive candidates for screening against a wide range of biological targets, including enzymes, receptors, and ion channels. The synthesis and biological evaluation of related 2-amino-6-(trifluoromethoxy)benzoxazole and benzothiazole (B30560) derivatives have already shown promising results, for instance, as inhibitors of voltage-dependent sodium channels and as agents with neuroprotective properties. nih.govresearchgate.net

Mechanistic studies will be crucial to understand how this compound and its derivatives exert their biological effects. This could involve identifying the specific binding site on a target protein, elucidating the signaling pathways that are modulated, and understanding how the compound is metabolized. nih.govdocumentsdelivered.com Cryo-electron microscopy studies on how aminobenzoic acid derivatives interact with the ribosome have provided valuable mechanistic insights into their effects on protein synthesis. thermofisher.combenthamdirect.comacs.org Such detailed mechanistic understanding is essential for the rational design of more effective and safer therapeutic agents. The introduction of trifluoromethyl groups is a known strategy to enhance the targeting and inhibitory activity of drug molecules. nih.gov

Research AreaFocusPotential Outcome
Biological ScreeningTesting against a diverse panel of biological targets.Discovery of novel therapeutic applications.
Mechanistic StudiesElucidation of the molecular mechanisms of action.Rational design of improved drug candidates.
Structure-Activity Relationship (SAR) StudiesSystematic modification of the chemical structure to understand its effect on biological activity.Identification of key structural features for optimal activity and selectivity.
Pharmacokinetic ProfilingInvestigation of the absorption, distribution, metabolism, and excretion (ADME) properties.Assessment of the drug-like properties of the compound.

Q & A

Q. What are the recommended synthetic routes for 2-amino-6-(trifluoromethoxy)benzoic acid, and how can intermediates be characterized?

  • Methodology : A two-step approach is commonly employed: (i) Introduction of the trifluoromethoxy group : Use nucleophilic substitution with trifluoromethylating agents (e.g., AgOTf or Cu-mediated reactions) on a pre-functionalized benzoic acid derivative. For example, describes fluoroethanol coupling under NaH/THF for analogous benzothiazoles . (ii) Amino group installation : Protect the carboxylic acid moiety, then introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C).
  • Characterization : Intermediates should be analyzed via 1^1H/13^{13}C NMR (for functional group confirmation) and LC-MS (to verify molecular weight, as shown in for benzoic acid derivatives) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :
  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a certified reference standard.
  • Structural confirmation : Combine high-resolution mass spectrometry (HRMS) (e.g., ESI-TOF, as in for exact mass determination) and IR spectroscopy to identify carboxylic acid (-COOH) and amine (-NH2_2) functional groups .
  • Impurity profiling : Employ GC-MS to detect volatile byproducts from trifluoromethoxy group synthesis.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the trifluoromethoxy group’s lipophilicity. Conduct solubility tests via gravimetric analysis in buffered solutions (pH 2–10) to mimic biological assay conditions.
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. notes that benzothiazole analogs with trifluoromethoxy groups may hydrolyze under strong acidic/basic conditions, requiring pH-neutral storage .

Q. What safety precautions are necessary when handling this compound?

  • GHS Classification : Based on structurally related compounds (–3), it is likely classified as Acute Toxicity Category 4 (oral/dermal) and may cause skin/eye irritation.
  • Handling : Use fume hoods, nitrile gloves, and PPE. Follow protocols for toxic solids (UN2811, Class 6.1) during transport, as specified for benzothiazole analogs .

Advanced Research Questions

Q. How can computational modeling optimize reaction yields for trifluoromethoxy group installation?

  • Methodology :
  • DFT calculations : Model transition states for trifluoromethoxy substitution using software like Gaussian or ORCA. Compare activation energies of different catalysts (e.g., Cu vs. Ag).
  • Solvent effects : Simulate solvent polarity (e.g., THF vs. DMF) using COSMO-RS to predict reaction efficiency.
  • Validation : Corrogate computational results with experimental yields (e.g., ’s synthesis of trifluoromethoxy benzoic acid derivatives) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :
  • Meta-analysis : Aggregate data from enzymatic assays (e.g., COX-2 inhibition) and apply statistical tools (ANOVA, PCA) to identify outliers.
  • Structural analogs : Compare activity trends with 3-amino-5-(trifluoromethyl)benzoic acid () to isolate substituent effects .
  • Assay validation : Replicate conflicting studies under standardized conditions (pH, temperature, solvent) to control variables.

Q. How can metabolic pathways of this compound be elucidated in vitro?

  • Methodology :
  • Phase I metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-Q-Exactive MS. ’s data on benzothiazole derivatives (e.g., Riluzole) suggest potential hydroxylation or demethylation pathways .
  • Phase II conjugation : Test for glucuronidation/sulfation using UDPGA or PAPS cofactors.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

Q. What advanced techniques characterize its interactions with protein targets?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to immobilized targets (e.g., serum albumin for pharmacokinetic studies).
  • X-ray crystallography : Co-crystallize with enzymes (e.g., carboxylases) to resolve binding modes. ’s use of substituted benzoic acids in bacteriology studies supports this approach .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.